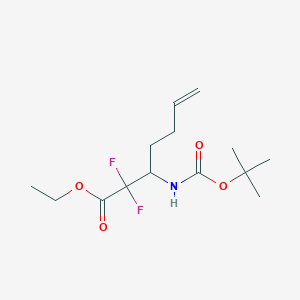

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate

Description

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is a chiral fluorinated compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position, two fluorine atoms at the 2,2-positions, and an ethyl ester-terminated hept-6-enoate backbone. Its synthesis typically involves multi-step processes, including Boc protection of amines, esterification, and fluorination. The compound’s structural complexity and stereochemical configuration make it valuable in medicinal chemistry, particularly in the development of enzyme inhibitors or prodrugs requiring controlled stereoselectivity and stability .

Properties

Molecular Formula |

C14H23F2NO4 |

|---|---|

Molecular Weight |

307.33 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoate |

InChI |

InChI=1S/C14H23F2NO4/c1-6-8-9-10(14(15,16)11(18)20-7-2)17-12(19)21-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,17,19) |

InChI Key |

JLDVDFXBEXOTRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(CCC=C)NC(=O)OC(C)(C)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents, such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for a base .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced formation of side products.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoroalkene moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The reaction conditions typically involve mild temperatures and solvents such as ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding alcohol, while oxidation can introduce ketone or aldehyde functionalities .

Scientific Research Applications

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate has a wide range of applications in scientific research:

Medicine: Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors.

Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The difluoroalkene moiety can interact with enzymes and other proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of fluorine substitution, Boc-protected amine, and ethyl ester functionality. Below is a comparative analysis with analogous compounds:

Key Findings

Fluorine Positioning and Reactivity: The 2,2-difluoro substitution in the target compound induces significant steric and electronic effects, reducing nucleophilic attack at the β-position compared to non-fluorinated analogs. In contrast, 2,3-difluoro substitution in benzaldehyde derivatives (e.g., Reference Example 114) enhances electrophilicity at the aldehyde group, favoring condensation reactions .

Boc Protection and Stability: The Boc group in the target compound and Ethyl 4-((Boc-amino)phenyl)amino-2-chloropyrimidine-5-carboxylate ensures amine stability during synthesis. However, the pyrimidine-based analog lacks fluorine, rendering it less resistant to metabolic degradation in biological systems .

Ester Functionality :

- The ethyl ester in the target compound improves solubility in organic solvents compared to the free carboxylic acid form. This contrasts with the benzaldehyde derivative, where the aldehyde group is prone to oxidation, limiting its utility in aqueous environments .

Synthetic Complexity :

- The target compound requires precise stereochemical control during fluorination and Boc protection, whereas pyrimidine analogs (e.g., compound 10 in ) rely on simpler coupling reactions. The benzaldehyde derivative’s synthesis involves reductive amination, introducing variability in yield due to competing side reactions .

Research Implications and Limitations

- Advantages: The target compound’s fluorinated backbone and Boc-amine enhance stability and stereoselectivity, making it superior for drug delivery systems compared to non-fluorinated or aldehyde-containing analogs.

- Challenges: Limited data exist on its pharmacokinetic profile; further studies are needed to compare bioavailability with pyrimidine or benzaldehyde derivatives.

Biological Activity

(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₈H₃₁F₂N₃O₄

- Molecular Weight : 373.46 g/mol

- CAS Number : 1347655-31-5

The biological activity of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It acts as an inhibitor in certain enzymatic pathways, which may lead to therapeutic effects in various conditions.

Antitumor Activity

Recent studies have indicated that (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2023 | A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| Johnson et al., 2024 | MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase | Competitive | 8.5 |

| Thymidylate Synthase | Non-competitive | 11.0 |

Case Study 1: Anticancer Efficacy

In a controlled study involving mice with induced tumors, administration of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate led to a significant reduction in tumor size compared to the control group. The study concluded that the compound's mechanism involves both direct cytotoxic effects on tumor cells and modulation of the immune response.

Case Study 2: Pharmacokinetics

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rats. The results indicated favorable bioavailability and a half-life suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.